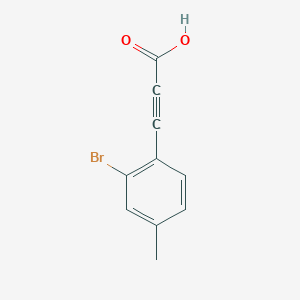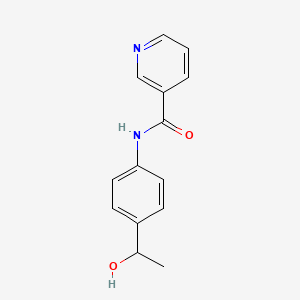![molecular formula C9H8BrN3O2 B15228178 Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate is a chemical compound with the molecular formula C9H8BrN3O2 and a molecular weight of 270.08 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with bromohydrazone, followed by the formation of triazinium dicyanomethylide . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Análisis De Reacciones Químicas
Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts like palladium on carbon (Pd/C) and copper(I) iodide (CuI) . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents . The compound’s unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
In medicinal chemistry, derivatives of this compound have shown potential as inhibitors of enzymes and receptors involved in disease pathways . For example, some derivatives have been investigated for their ability to inhibit the replication of RNA viruses, including the novel coronavirus (COVID-19) .
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting disease-related processes . For instance, it may inhibit viral RNA polymerase, preventing the replication of RNA viruses .
Comparación Con Compuestos Similares
Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate is unique due to its specific structure and biological activity. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used for the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif, approved by the US FDA.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity .
Propiedades
Fórmula molecular |
C9H8BrN3O2 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)4-8-11-5-7-6(10)2-3-13(7)12-8/h2-3,5H,4H2,1H3 |
Clave InChI |
VWQFJPDSMLEMTK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NN2C=CC(=C2C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


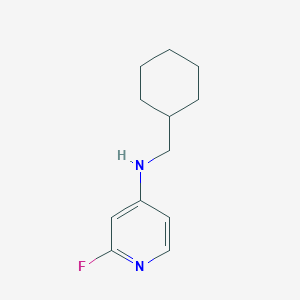
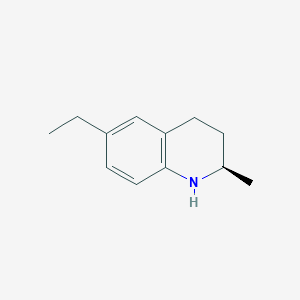
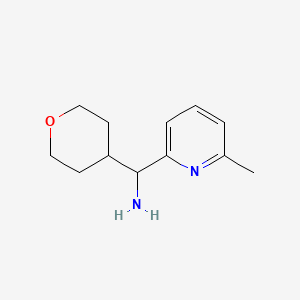
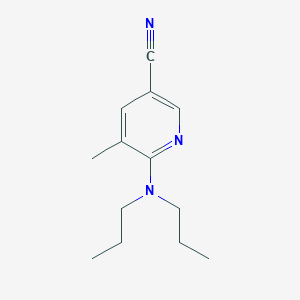
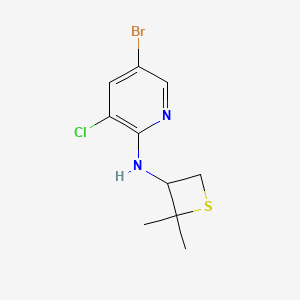
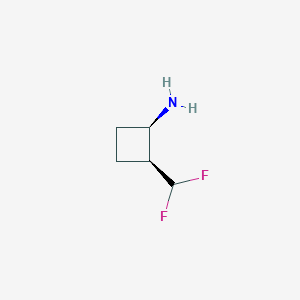
![2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15228158.png)
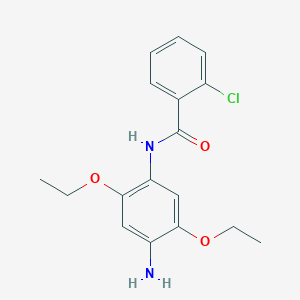
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
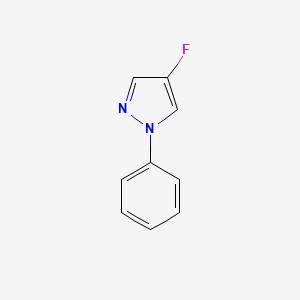
![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
